DNA Polymerase β Inhibition vs. In-Class Pyrido[2,3-d]pyrimidine DHFR Inhibitors
The target compound exhibits an IC50 of 11,500 nM against rat DNA polymerase β, whereas the canonical pyrido[2,3-d]pyrimidine DHFR inhibitor compound 26 from Gangjee et al. shows no reported DNA polymerase activity (target is DHFR with Ki in the low nanomolar range) [1][2]. This indicates a fundamental shift in target selectivity driven by the 2-morpholino/8-isoxazole-carbonyl substitution pattern.
| Evidence Dimension | Target engagement (DNA polymerase β vs. DHFR) |
|---|---|
| Target Compound Data | IC50 = 11,500 nM (rat DNA polymerase β) |
| Comparator Or Baseline | Compound 26 (Gangjee et al. 2013): DHFR Ki < 10 nM; no DNA polymerase activity reported |
| Quantified Difference | Target shift from DHFR (nM) to DNA polymerase (µM); selectivity inversion |
| Conditions | Target compound: rat pol β assay (poly(dA)/oligo(dT)18, dTTP, 60 min) [2]; Comparator: pjDHFR enzyme assay [1] |
Why This Matters
Demonstrates that the 2-morpholino-8-isoxazole substitution redirects target engagement away from the antifolate DHFR space, making this compound unsuitable for DHFR applications but potentially useful as a polymerase probe—a critical selection criterion.
- [1] Gangjee A, Namjoshi OA, Raghavan S, Queener SF, Kisliuk RL, Cody V. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. J Med Chem. 2013 May 21;56(11):4422–4441. View Source
- [2] BindingDB Entry BDBM50356643 (ChEMBL ID: CHEMBL1917198). Affinity data for DNA polymerase beta (rat). View Source
